(S,S)-(-)-Bis(alpha-methylbenzyl)amine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S,S)-(-)-Bis(alpha-methylbenzyl)amine Hydrochloride is a chiral amine compound known for its applications in asymmetric synthesis and as a chiral auxiliary. It is widely used in organic chemistry for the synthesis of enantiomerically pure compounds. The compound is characterized by its high optical purity and specific rotation, making it valuable in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-(-)-Bis(alpha-methylbenzyl)amine Hydrochloride typically involves the reaction of (S)-(-)-alpha-Methylbenzylamine with formaldehyde and a secondary amine or ammonia in a Mannich reaction . This reaction forms a β-amino-carbonyl compound, also known as a Mannich base. The reaction conditions usually involve the use of an acidic proton placed next to a carbonyl functional group, which undergoes amino alkylation.
Industrial Production Methods
Industrial production of this compound often employs large-scale Mannich reactions with optimized conditions to ensure high yield and purity. The process involves careful control of temperature, pH, and reactant concentrations to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(S,S)-(-)-Bis(alpha-methylbenzyl)amine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: It can be reduced to form primary amines or other reduced products.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include imines, primary amines, and substituted amine derivatives. These products are often used as intermediates in further chemical synthesis.
Wissenschaftliche Forschungsanwendungen
(S,S)-(-)-Bis(alpha-methylbenzyl)amine Hydrochloride has a wide range of scientific research applications:
Biology: The compound is used in the derivatization of chiral diols to analyze enantiomeric excess.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds, particularly those requiring high optical purity.
Industry: The compound is employed in the production of chiral intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of (S,S)-(-)-Bis(alpha-methylbenzyl)amine Hydrochloride involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in asymmetric synthesis by providing a chiral environment that influences the stereochemistry of the reaction. The molecular targets and pathways involved include the formation of chiral intermediates and the stabilization of transition states during chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-(+)-alpha-Methylbenzylamine
- (S)-(-)-1-Phenylethylamine
- ®-(+)-1-Phenylethylamine
Uniqueness
(S,S)-(-)-Bis(alpha-methylbenzyl)amine Hydrochloride is unique due to its high optical purity and specific rotation, which make it particularly valuable in asymmetric synthesis. Compared to similar compounds, it offers superior enantioselectivity and efficiency in the formation of chiral centers .
Eigenschaften
IUPAC Name |
1-phenyl-N-(1-phenylethyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N.ClH/c1-13(15-9-5-3-6-10-15)17-14(2)16-11-7-4-8-12-16;/h3-14,17H,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQCLJZOKDRAOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(C)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.